Midodrine-d6 HCl
Description
Properties
Molecular Formula |
C12H12D6N2O4.HCl |
|---|---|
Molecular Weight |
296.78 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of Midodrine-d6 hydrochloride
Technical Guide: Physicochemical Properties and Analytical Applications of Midodrine-d6 Hydrochloride
Executive Summary Midodrine-d6 hydrochloride is the stable isotope-labeled analog of Midodrine hydrochloride, a direct-acting sympathomimetic agent. Functioning primarily as an Internal Standard (IS) in bioanalytical assays, it provides critical correction for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows. This guide details its physicochemical profile, structural specifications, and optimized protocols for its application in pharmacokinetic research.
Chemical Identity & Structural Specifications
Midodrine-d6 hydrochloride is distinguished by the incorporation of six deuterium atoms on the dimethoxybenzene moiety. This specific labeling position (
Table 1: Chemical Specifications
| Property | Specification |
| Common Name | Midodrine-d6 hydrochloride |
| IUPAC Name | 2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide hydrochloride |
| CAS Number | 1188265-43-1 |
| Molecular Formula | |
| Molecular Weight | 296.78 g/mol (Salt); 260.32 g/mol (Free Base) |
| Isotopic Purity | Typically |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water; Sparingly soluble in methanol |
Physicochemical Profile
Understanding the physicochemical behavior of the d6-analog is essential for method development. While the isotope effect on solubility and pKa is negligible, the mass shift is critical for mass spectrometry.
Solubility & Solution Chemistry
Like its non-deuterated parent, Midodrine-d6 HCl is highly polar.
-
Aqueous Solubility: High. Suitable for preparation of stock solutions in water or 50:50 Methanol:Water.
-
Organic Solubility: Limited in pure acetonitrile or hexane. This dictates the use of polar organic solvents (methanol) or aqueous buffers for stock dilutions.
-
pKa:
(secondary amine) and (primary amine on glycine).-
Implication: At physiological pH (7.4), the molecule is positively charged. In LC-MS mobile phases (typically acidic, pH < 3), it is fully protonated
, facilitating high sensitivity in ESI+ mode.
-
Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store desiccated at -20°C.
-
Solution Stability: Stock solutions in methanol are stable for at least 1 month at -20°C. Aqueous dilutions should be prepared fresh or verified for stability due to potential hydrolysis of the amide bond (glycine cleavage) over time at room temperature.
Technical Application: LC-MS/MS Bioanalysis
The primary utility of Midodrine-d6 is as a surrogate internal standard for the quantification of Midodrine in plasma/serum.
Mass Spectrometry: Transition Logic
The deuterium label is located on the methoxy groups of the phenyl ring. Fragmentation pathways that retain the phenyl ring will exhibit a +6 Da mass shift relative to the native drug.
-
Ionization: ESI Positive Mode.
-
Precursor Ion (Q1):
261.1 (Midodrine-d6) vs. 255.1 (Native). -
Product Ions (Q3):
-
Primary Transition (Quantifier):
261.1 243.1 (Loss of ). -
Secondary Transition (Qualifier):
261.1 186.1 (Cleavage of Glycine).
-
Sample Preparation Protocol (Protein Precipitation)
Note: LLE (Liquid-Liquid Extraction) is difficult due to the high polarity (logP < 0) of Midodrine. Protein precipitation is the preferred, high-throughput approach.
-
Stock Prep: Dissolve 1 mg Midodrine-d6 HCl in 1 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute to 500 ng/mL in Acetonitrile.
-
Extraction:
-
Aliquot 50
L Plasma sample. -
Add 200
L Working IS Solution (Acetonitrile precipitates proteins). -
Vortex (1 min) and Centrifuge (10,000 g, 5 min).
-
Transfer supernatant to injection vial.
-
Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl (for better retention of polar aromatics).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better sensitivity for Midodrine than ACN).
-
Elution: Isocratic (typically 20-30% B) or rapid gradient. Midodrine elutes early; ensure it separates from the void volume to avoid ion suppression.
Visualization of Mechanisms
Structural Logic & Fragmentation
The following diagram illustrates the chemical structure logic, the position of the deuterium labels, and the metabolic/fragmentation relationship.
Figure 1: Structural fragmentation logic of Midodrine-d6 in MS/MS, showing retention of the deuterium label in major product ions.
Bioanalytical Workflow
A standard workflow for processing plasma samples using Midodrine-d6 as the Internal Standard.
Figure 2: Optimized bioanalytical workflow for the quantification of Midodrine using Midodrine-d6.
Handling & Safety
Signal Word: DANGER Midodrine-d6 HCl shares the toxicological profile of the parent drug.
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biological safety cabinet to avoid inhalation.
-
First Aid:
-
Storage: Store at -20°C. Protect from moisture (hygroscopic) and light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45359028, Midodrine D6 Hydrochloride. Retrieved February 3, 2026, from [Link]
-
Ali, A. A., et al. (2015). Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma. Journal of Chromatography B, 991, 34-40.[6] Retrieved from [Link]
-
Viatris (2023). Midodrine Hydrochloride Tablets Safety Data Sheet. Retrieved February 3, 2026, from [Link]
Sources
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- 6. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Midodrine-d6 HCl and Native Midodrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of native Midodrine hydrochloride and its deuterated isotopologue, Midodrine-d6 hydrochloride (Midodrine-d6 HCl). Midodrine is a prodrug, converted in vivo to the pharmacologically active α1-adrenergic agonist, desglymidodrine, and is clinically used to treat symptomatic orthostatic hypotension. While native Midodrine is the therapeutic agent, Midodrine-d6 HCl serves a fundamentally different, yet critical, role in pharmaceutical research and development. This guide elucidates that the primary distinction lies not in their pharmacological activity, which is nearly identical, but in the analytical application of Midodrine-d6 HCl as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. We will explore the structural and physicochemical nuances, the principles of isotopic labeling, the kinetic isotope effect, and provide a detailed, field-proven protocol for the use of Midodrine-d6 HCl in a validated LC-MS/MS bioanalytical workflow.
Introduction to Midodrine: The Therapeutic Agent
Chemical Nature and Mechanism of Action
Midodrine hydrochloride is an odorless, white, crystalline powder soluble in water.[1] It is administered orally as a racemic mixture.[2] The therapeutic efficacy of Midodrine is not derived from the compound itself, but from its active metabolite, desglymidodrine.[3][4][5]
-
Prodrug Metabolism: After oral administration, Midodrine is rapidly and almost completely absorbed and undergoes enzymatic hydrolysis (deglycination) in the liver and other tissues to form desglymidodrine.[3][4][6][7][8] This conversion is efficient, with peak plasma concentrations of the prodrug occurring at about 30 minutes, while the active metabolite, desglymidodrine, peaks at 1 to 2 hours.[3][4]
-
Pharmacological Effect: Desglymidodrine is a potent, selective α1-adrenergic receptor agonist.[3][4][5] By activating these receptors on arteriolar and venous vasculature, it causes vasoconstriction, leading to an increase in vascular tone and an elevation in blood pressure.[4][5][7][9] This action counteracts the effects of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.[9] Desglymidodrine does not stimulate cardiac β-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing cardiac and central nervous system side effects.[4][5]
Clinical Application
Midodrine is indicated for the treatment of severe symptomatic orthostatic hypotension in patients whose lives are significantly impaired by the condition.[2][9] Its ability to raise standing blood pressure can alleviate symptoms such as dizziness, lightheadedness, and syncope.[8]
Isotopic Labeling and the Emergence of Midodrine-d6 HCl
The Principle of Isotopic Labeling
Isotopes are variants of a particular chemical element which differ in neutron number. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (¹H).[]
In drug development, replacing hydrogen atoms with deuterium at strategic, metabolically stable positions in a molecule creates a "heavy-labeled" version of the compound. Because the spatial structure and chemical reactivity of a carbon-deuterium (C-D) bond are nearly identical to a carbon-hydrogen (C-H) bond, the deuterated molecule retains the same biochemical efficacy and selectivity as its native counterpart.[][11]
Midodrine-d6 HCl: The Analytical Standard
Midodrine-d6 HCl is a synthetic version of Midodrine where six hydrogen atoms have been replaced with deuterium. This labeling imparts a specific and significant mass difference without altering the compound's fundamental chemical properties. Its primary and intended use is not as a therapeutic agent, but as the "gold standard" internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Core Technical Differences and Applications
The functional difference between native Midodrine and Midodrine-d6 HCl is rooted in their mass and intended application.
Physicochemical Properties
The most direct difference is the molecular weight. The addition of six neutrons (one for each deuterium atom) results in a predictable mass shift.
| Property | Native Midodrine HCl | Midodrine-d6 HCl | Rationale for Difference |
| Molecular Formula | C₁₂H₁₈N₂O₄·HCl | C₁₂H₁₂D₆N₂O₄·HCl | 6 Protium (H) atoms replaced by 6 Deuterium (D) atoms. |
| Molecular Weight | 290.7 g/mol [1] | ~296.8 g/mol [13] | Increased mass due to the 6 additional neutrons in the deuterium atoms. |
| Pharmacological Activity | Therapeutically Active (as prodrug) | Bio-equivalent to native Midodrine | Isotopic substitution does not alter receptor binding or biological activity. |
| Primary Application | Oral therapeutic for orthostatic hypotension. | Internal standard for quantitative bioanalysis. | Utilizes mass difference for analytical detection. |
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[14][15] Because a C-D bond is stronger and requires more energy to break than a C-H bond, reactions where C-H bond cleavage is the rate-limiting step can be slowed by deuterium substitution.[]
-
Relevance to Midodrine: The primary metabolic pathway for Midodrine is deglycination to desglymidodrine, a hydrolysis reaction that does not involve C-H bond cleavage. Subsequent metabolism of desglymidodrine may involve oxidation by cytochrome P450 enzymes.[6] If deuterium labeling were placed at a site of major CYP-mediated metabolism, it could potentially slow down the clearance of the drug, a strategy intentionally used to improve the pharmacokinetic profiles of some therapeutic agents.[14][16]
The Gold Standard Application: Internal Standard in Bioanalysis
The paramount application of Midodrine-d6 HCl is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays designed to quantify Midodrine and its active metabolite, desglymidodrine, in biological matrices like plasma or urine.[12]
Causality Behind Using a SIL-IS: Quantitative accuracy in LC-MS/MS can be compromised by variability during sample processing (e.g., extraction efficiency) and analysis (e.g., matrix effects, instrument fluctuations). An ideal internal standard is a compound added at a known concentration to every sample, standard, and quality control sample before processing. It should behave identically to the analyte of interest (the "native" drug) throughout the entire workflow.
-
Expertise & Experience: A SIL-IS is considered the most reliable choice because its physicochemical properties are virtually identical to the analyte.[11] It co-elutes chromatographically, experiences the same extraction recovery, and is subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. However, due to its higher mass, it is readily distinguishable from the native analyte by the mass spectrometer.
-
Trustworthiness: By calculating the ratio of the analyte's response to the internal standard's response, any variability introduced during the process is normalized. This ratioing is the foundation of a robust and reproducible bioanalytical method that can meet stringent regulatory requirements for accuracy and precision.[11]
The subtle structural difference, yet significant mass difference, is key to their distinct roles.
Caption: Chemical structures of native Midodrine and its deuterated analog.
Experimental Protocol: Quantitative Analysis of Midodrine and Desglymidodrine
This section provides a detailed, self-validating protocol for the simultaneous quantification of Midodrine and desglymidodrine in human plasma using Midodrine-d6 HCl and Desglymidodrine-d4 HCl (a commercially available standard for the metabolite) as internal standards via LC-MS/MS.
Objective
To accurately and precisely measure the concentration of Midodrine and its active metabolite desglymidodrine in human plasma samples, following regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[17][18][19]
Materials and Reagents
-
Reference Standards: Midodrine HCl, Desglymidodrine, Midodrine-d6 HCl, Desglymidodrine-d4 HCl.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Water (Ultrapure).
-
Consumables: 96-well protein precipitation plates, collection plates, autosampler vials.
Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Step-by-Step Methodology
Step 1: Preparation of Stock and Working Solutions
-
Prepare individual primary stock solutions of Midodrine, desglymidodrine, Midodrine-d6, and Desglymidodrine-d4 in methanol (~1 mg/mL).
-
Prepare a combined working standard solution of Midodrine and desglymidodrine in 50:50 methanol:water for spiking calibration standards and quality control (QC) samples.
-
Prepare a combined internal standard (IS) working solution of Midodrine-d6 and Desglymidodrine-d4 in methanol. The concentration should be chosen to yield a robust signal in the mass spectrometer.
Step 2: Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike blank human plasma with the combined working standard solution to prepare a calibration curve, typically consisting of 8-10 non-zero concentration levels covering the expected in-study concentration range (e.g., 0.05 to 50 ng/mL).[12]
-
Separately, prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Step 3: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of standards, QCs, and unknown study samples into a 96-well plate.
-
Add 150 µL of the IS working solution (in acetonitrile) to each well. The acetonitrile acts as the protein precipitating agent.
-
Vortex the plate for 2-3 minutes to ensure complete protein precipitation and mixing.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean collection plate or autosampler vials for analysis.
Step 4: LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI Mode):
-
Set the mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions for each compound. The choice of precursor and product ions provides selectivity.
-
Example Transitions (Q1 > Q3):
-
Step 5: Data Processing and Quantification
-
Integrate the chromatographic peaks for each analyte and its corresponding IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. Use a weighted (e.g., 1/x²) linear regression.
-
Determine the concentrations of the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
For the protocol to be considered trustworthy and authoritative, it must be validated according to regulatory guidelines.[17][22] This involves assessing:
-
Selectivity: Absence of interference at the retention time of the analytes in blank plasma from at least six different sources.[18]
-
Accuracy & Precision: The intra- and inter-day accuracy (% bias) and precision (%CV) of the QC samples must be within ±15% (±20% at the LLOQ).
-
Linearity: The calibration curve must demonstrate a linear relationship with a correlation coefficient (r²) ≥ 0.99.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Sources
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- 9. Midodrine (Orvaten, ProAmatine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
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- 12. A novel, sensitive and selective method of UPLC/MS-MS for rapid simultaneous determination of midodrine and its active metabolite desglymidodrine in human plasma: Application to support bioequivalence study in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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High-Precision Metabolic Profiling: Midodrine-d6 HCl Pathway Markers
Executive Summary
This technical guide details the application of Midodrine-d6 Hydrochloride (CAS: 1188265-43-1) as a stable isotope-labeled internal standard (SIL-IS) and metabolic tracer. Midodrine, a prodrug, relies on enzymatic deglycination to form its active metabolite, Desglymidodrine (DMAE).[1][2][3][4][5] The utility of the d6-isotopologue lies in its specific deuteration pattern (
Part 1: Chemical & Metabolic Logic
The Deuterated Tracer: Structural Integrity
The standard commercial Midodrine-d6 carries the deuterium label on the two methoxy groups of the phenyl ring (2,5-bis(trideuteriomethoxy)).
-
Chemical Name: 2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide hydrochloride.[6]
-
Stability: The C-D bonds on the methoxy groups are chemically stable under physiological conditions and do not undergo exchange in aqueous media.
The Metabolic Pathway & The "Surviving Label"
Midodrine is a prodrug designed to increase oral bioavailability. Upon absorption, it undergoes rapid enzymatic hydrolysis (deglycination) to release the active
Crucial Mechanism: Because the deuterium label is located on the phenyl core (dimethoxy moiety) and not on the glycine tail, the label remains intact during the activation step.
-
Precursor: Midodrine-d6
-
Reaction: Enzymatic Hydrolysis (Cytosolic amidases/liver esterases)
-
Product: Desglymidodrine-d6 + Glycine (unlabeled)
This conservation of mass allows Midodrine-d6 to serve as a direct precursor for generating Desglymidodrine-d6 in situ or to act as a surrogate standard for both species if specific Desglymidodrine-d6 is unavailable (though using distinct IS for each is the gold standard).
Secondary Metabolism & Kinetic Isotope Effects (KIE)
Desglymidodrine is further metabolized via CYP2D6-mediated O-demethylation .
-
Risk Factor: Since the metabolic site for CYP2D6 is the methoxy group—precisely where the deuterium label is located—there is a potential for a Deuterium Kinetic Isotope Effect (DKIE) .
-
Impact: The C-D bond is stronger than the C-H bond. Consequently, Desglymidodrine-d6 may undergo O-demethylation slower than the unlabeled drug.
-
Experimental Implication: When using Midodrine-d6 for metabolic stability profiling (measuring clearance rates), this KIE must be accounted for, as it may artificially extend the half-life of the tracer compared to the drug. For quantitation (bioanalysis), this is irrelevant as long as the IS and analyte co-elute and ionize similarly.
Part 2: Visualization of Signaling & Workflow
Diagram 1: Metabolic Fate of Midodrine-d6
This diagram illustrates the conservation of the d6-label through the activation step and the potential bottleneck at the CYP2D6 elimination step.
Caption: Metabolic trajectory of Midodrine-d6 showing label retention during activation and potential kinetic isotope effects during CYP2D6 oxidation.
Part 3: Bioanalytical Experimental Protocol (LC-MS/MS)
Method Validation Strategy
To ensure regulatory compliance (FDA/EMA), the bioanalytical method must quantify both the prodrug and the active metabolite.
Self-Validating System:
-
Dual MRM Monitoring: Monitor the transition for the unlabeled drug and the d6-IS simultaneously.
-
Cross-Talk Check: Inject a high concentration of unlabeled Midodrine (Upper Limit of Quantification) and monitor the d6-channel. Any signal indicates isotopic impurity or fragmentation overlap.
Sample Preparation (Protein Precipitation)
Rationale: Midodrine and Desglymidodrine are polar. Liquid-Liquid Extraction (LLE) often requires specific solvents (e.g., t-butyl methyl ether) and pH adjustment. Protein Precipitation (PPT) is faster and often yields better recovery for polar metabolites.
Protocol:
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard Solution (Midodrine-d6 HCl, 500 ng/mL in methanol).
-
Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid). Vortex vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (to match initial gradient conditions and prevent peak broadening).
LC-MS/MS Conditions
-
Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) to retain the polar Desglymidodrine.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic loading)
-
0.5-3.0 min: 5% -> 90% B
-
3.0-4.0 min: 90% B (Wash)
-
4.1 min: 5% B (Re-equilibration)
-
MRM Transitions (Positive Mode ESI):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Midodrine | 255.1 | 237.1 | 15 | 100 |
| Midodrine-d6 (IS) | 261.1 | 243.1 | 15 | 100 |
| Desglymidodrine | 198.1 | 180.1 | 18 | 100 |
| Desglymidodrine-d6 | 204.1 | 186.1 | 18 | 100 |
Note: The product ions correspond to the loss of water (-18 Da), a common fragmentation for hydroxy-phenethylamines.
Diagram 2: Bioanalytical Workflow
Caption: Step-by-step bioanalytical workflow for the extraction and quantification of Midodrine metabolic markers.
Part 4: Data Interpretation & Troubleshooting
Interference in Metanephrine Assays
A critical "real-world" consideration for researchers is the interference of Midodrine metabolites in clinical diagnostic assays.
-
Issue: Desglymidodrine is structurally similar to Metanephrine.
-
Observation: In some LC-MS/MS assays for pheochromocytoma diagnosis, Desglymidodrine can co-elute with Metanephrine or cause ion suppression.
-
Solution: When designing the method, ensure chromatographic resolution between Desglymidodrine (early eluting on C18) and Metanephrine. Use the d6-IS to confirm retention time stability.
Handling Kinetic Isotope Effects (KIE)
If using Midodrine-d6 to study metabolism rates (not just concentration):
-
Calculate KIE:
. If , the d6-analog is metabolizing slower. -
Correction: For pure PK concentration monitoring, KIE is negligible. For mechanistic studies of CYP2D6 involvement, use the d6-analog specifically to probe the rate-limiting step of O-demethylation.
References
-
McTavish, D., & Goa, K. L. (1989). Midodrine: A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 38(5), 757-777. Link
-
Food and Drug Administration (FDA). (2017). Midodrine Hydrochloride Tablets USP: Prescribing Information. Link
-
Tseng, Y. et al. (2015). The in vitro metabolism of desglymidodrine, an active metabolite of prodrug midodrine by human liver microsomes.[7][8] Drug Metabolism and Pharmacokinetics. Link
-
Ali, A. A., et al. (2015).[9] Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients.[9] Journal of Chromatography B, 991, 34-40.[9] Link
-
PubChem. (2024).[6] Midodrine-d6 Hydrochloride (CID 45359028).[6] National Library of Medicine. Link
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- 9. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Midodrine-d6 HCl as an Internal Standard in Regulated Bioanalysis
Executive Summary
In the high-stakes environment of clinical pharmacokinetics (PK) and bioequivalence studies, the reliability of quantitative data hinges on the internal standard (IS). Midodrine-d6 HCl—a stable isotope-labeled analog of the alpha-adrenergic agonist Midodrine—serves as the critical normalizer for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
This guide moves beyond basic methodology to explore the mechanistic role of Midodrine-d6. It addresses the specific challenges of quantifying a polar prodrug prone to ex vivo hydrolysis and provides a self-validating framework for method development compliant with FDA and ICH M10 guidelines.
Part 1: Chemical & Physical Profile
To utilize Midodrine-d6 effectively, one must understand its physicochemical behavior relative to the analyte.
Structural Configuration
Midodrine-d6 is typically labeled on the two methoxy groups of the phenyl ring (
-
Metabolic Stability: The methoxy groups are not the primary site of the rapid deglycination that converts Midodrine to Desglymidodrine.
-
Isotopic Integrity: Deuterium on the methyl groups is chemically stable and resistant to back-exchange in aqueous mobile phases, unlike deuterium placed on acidic positions (e.g., adjacent to the carbonyl).
| Property | Midodrine HCl (Analyte) | Midodrine-d6 HCl (Internal Standard) |
| Molecular Formula | ||
| Molecular Weight (Free Base) | ~254.3 g/mol | ~260.3 g/mol (+6 Da shift) |
| pKa (approx) | 7.8 (Amine) | 7.8 (Amine) |
| LogP | ~ -0.5 (Polar) | ~ -0.5 (Polar) |
The Mass Shift Advantage
A +6 Da mass shift is superior to +3 Da for bioanalysis. Natural isotopes (specifically
Part 2: The Role in LC-MS/MS Bioanalysis
The primary function of Midodrine-d6 is to correct for Matrix Effects and Ionization Suppression .
Mechanism of Correction
In Electrospray Ionization (ESI), co-eluting phospholipids from plasma can suppress the ionization of the drug. Because Midodrine-d6 co-elutes perfectly with Midodrine, it experiences the exact same suppression event. When the ratio of Analyte/IS is calculated, the suppression factor cancels out.
Figure 1: Mechanism of Internal Standard Correction. The IS compensates for ionization variability by experiencing identical source conditions.
Part 3: Method Development & Validation Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, Midodrine is subject to significant matrix effects. LLE provides a cleaner extract, crucial for high-sensitivity assays.
Protocol:
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Midodrine-d6 working solution (e.g., 500 ng/mL in water). Vortex.
-
Buffer: Add 100 µL of 0.1 M Ammonium Hydroxide (pH ~10). Reason: Midodrine is a base; high pH ensures it is uncharged (free base) to partition into the organic layer.
-
Extraction: Add 2 mL of Ethyl Acetate . Shake for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).
Chromatographic Conditions
Midodrine is polar and elutes early on C18 columns, risking co-elution with the solvent front.
-
Column: C18 with polar-embedded group (e.g., Waters Atlantis T3 or Phenomenex Synergi Polar-RP) or HILIC.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source).
-
B: Acetonitrile (Organic modifier).
-
-
Gradient: Start at low organic (5% B) to retain the polar amine, then ramp to 90% B to wash the column.
Mass Spectrometry Parameters (MRM)
Midodrine-d6 (Methoxy-d6) typically fragments by losing water or the glycine moiety.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Midodrine | 255.1 | 237.1 | 15 | Loss of |
| 148.1 | 25 | Cleavage of Glycine | ||
| Midodrine-d6 | 261.1 | 243.1 | 15 | Loss of |
| 154.1 | 25 | Cleavage (Retains d6 on ring) |
Note: The specific transitions must be tuned on your instrument. Ensure the Q3 fragment for the IS contains the deuterated moiety.
Part 4: Troubleshooting & Optimization
The "Prodrug" Instability Issue
Midodrine hydrolyzes to Desglymidodrine (DMAE) in plasma.
-
Risk: If samples are left at room temperature, Midodrine concentrations drop, and DMAE increases.
-
IS Implication: Midodrine-d6 will not correct for ex vivo degradation that occurs before the IS is added.
-
Solution: Perform stability assessment on ice. Add IS immediately during the extraction step, not into the bulk sample collection tube.
Cross-Signal Interference (IS Cross-talk)
Even with a +6 Da shift, interference can occur if the IS purity is low.
-
Test: Inject a "Blank + IS" sample. Monitor the Analyte channel.
-
Acceptance Criteria: Interference in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) signal [1].
-
Correction: If interference exists, lower the IS concentration or purchase higher isotopic purity (>99 atom % D).
Part 5: Regulatory Compliance (FDA & ICH M10)
To validate this method for regulatory submission, you must demonstrate the following using Midodrine-d6:
-
Selectivity: Analyze blank plasma from 6 different sources (including lipemic and hemolyzed) to ensure no endogenous interferences overlap with Midodrine-d6 [1].
-
Recovery: Compare the peak area of Midodrine-d6 in extracted samples vs. unextracted standards. Consistency is more important than high recovery.
-
Matrix Factor: Calculate the Matrix Factor (MF) for both Analyte and IS.
The CV of the IS-normalized MF calculated from 6 lots of matrix should be [2].
Figure 2: Validation Workflow compliant with FDA Bioanalytical Method Validation Guidance (2018).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Ali, A. A., et al. (2015).[2] "Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma." Journal of Chromatography B, 991, 34-40.[2] [Link]
Sources
Methodological & Application
Application Note: Optimizing MRM Transitions for Midodrine-d6 HCl Analysis
Introduction & Scientific Context
Midodrine hydrochloride is a prodrug used to treat orthostatic hypotension. Upon administration, it is hydrolyzed to its active metabolite, Desglymidodrine .[1][2][3] Accurate quantification of Midodrine in biological matrices (plasma/serum) requires a robust LC-MS/MS method capable of distinguishing the prodrug from its metabolite, as they share structural similarities.
Midodrine-d6 HCl (deuterated on the two methoxy groups of the phenyl ring) is the gold-standard Internal Standard (IS) for this assay. However, the reliability of the IS depends entirely on the selection of Multiple Reaction Monitoring (MRM) transitions that track the stable isotope label without interference from the native analyte or matrix background.
This guide details the mechanistic logic and experimental protocol for optimizing MRM transitions for Midodrine-d6, ensuring a self-validating and regulatory-compliant bioanalytical method.
Physicochemical & Mass Spectrometry Behavior
Understanding the molecule's fragmentation physics is the prerequisite for valid transition selection.
Structural Analysis[4]
-
IUPAC Name : 2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide hydrochloride.[5]
-
Label Position : The deuterium atoms are located on the two methoxy groups attached to the benzene ring (
). -
Implication : Any fragment ion that retains the aromatic ring will retain the +6 Da mass shift. Fragments resulting from the cleavage of the methoxy groups themselves would lose the label, rendering them unsuitable for IS tracking.
Ionization & Fragmentation Mechanics
Midodrine contains a secondary amine and a primary amine (on the glycine tail), making it highly amenable to Positive Electrospray Ionization (ESI+) .
-
Precursor Ion (Q1) : The protonated molecular ion
.-
Native Midodrine: m/z 255.1
-
Midodrine-d6: m/z 261.1
-
-
Primary Fragmentation Pathway (Q3) :
-
Loss of Water (-18 Da) : The benzylic hydroxyl group is labile. Under collision-induced dissociation (CID), it readily eliminates water.
-
Transition: m/z 261.1
243.1
-
-
Amide Cleavage (Loss of Glycine Moiety) : The bond between the ethyl chain amine and the glycine carbonyl is cleaved, generating the Desglymidodrine-d6 fragment.
-
Transition: m/z 261.1
204.1 (Corresponds to Desglymidodrine-d6).
-
-
Visualizing the Fragmentation Pathway[4]
Figure 1: Predicted fragmentation pathway for Midodrine-d6 showing the retention of the deuterated methoxy groups in key product ions.[5]
Experimental Protocol: MRM Optimization
Objective : Determine the optimal Collision Energy (CE), Declustering Potential (DP), and Cell Exit Potential (CXP) to maximize sensitivity and stability.
Reagents & Preparation
-
Stock Solution : Dissolve 1 mg Midodrine-d6 HCl in 10 mL Methanol (100 µg/mL).
-
Working Standard : Dilute stock to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Formic acid is critical to ensure protonation in the source.
-
Step-by-Step Optimization Workflow
Step 1: Q1 Scan (Precursor Selection)
-
Set MS to Q1 Scan mode (Range m/z 200–300).
-
Infuse Working Standard at 10 µL/min via syringe pump.
-
Optimize Source Temperature (TEM) and Ion Spray Voltage (IS) to maximize the peak at m/z 261.1.
-
Verification : Ensure no significant sodium adducts (
) are present, as these do not fragment efficiently.
Step 2: Product Ion Scan (Q3 Survey)
-
Set MS to Product Ion Scan mode.
-
Fix Q1 to m/z 261.1.
-
Apply a generic Collision Energy (e.g., 20 eV).[8]
-
Scan Q3 from m/z 50 to 265.
-
Identify the two most abundant ions. (Expected: 243.1 and 204.1).
Step 3: Automated Ramping (Parameter Fine-Tuning)
Use the software's automated optimization (e.g., "Compound Optimization" in Analyst/MassLynx) or manually ramp parameters.
| Parameter | Range to Test | Step Size | Goal |
| Declustering Potential (DP) | 40 V – 120 V | 5 V | Maximize precursor transmission into vacuum. |
| Collision Energy (CE) | 10 eV – 50 eV | 2 eV | Maximize product ion intensity. |
| Cell Exit Potential (CXP) | 5 V – 20 V | 2 V | Facilitate ion ejection from Q2 to Q3. |
Step 4: Cross-Talk & Interference Check (Crucial)
-
Inject a high concentration sample of Native Midodrine (without IS).
-
Monitor the Midodrine-d6 transitions (261→243).
-
Pass Criteria : Signal in the IS channel must be < 0.5% of the IS response in a standard run.
-
Why? Isotopic impurity in the native drug (natural abundance of C13/O18) can mimic the IS mass.
-
Optimized Method Parameters
The following parameters are typical starting points for a Sciex Triple Quad or Waters Xevo system. Actual values must be empirically verified on your specific instrument.
Mass Spectrometry Settings (Source: ESI+)
| Parameter | Value | Notes |
| Ionization Mode | Positive (ESI+) | Protonated molecular ions favored.[9][10] |
| Capillary Voltage | 3.5 kV | |
| Source Temp | 500°C | Ensure efficient desolvation. |
| Desolvation Gas | 800 L/hr | Nitrogen. |
| Cone Gas | 50 L/hr | Helps prevent orifice clogging. |
MRM Table
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |
| Midodrine (Native) | 255.1 | 237.1 | 50 | 18 | Quantifier |
| Midodrine (Native) | 255.1 | 198.1 | 50 | 25 | Qualifier |
| Midodrine-d6 (IS) | 261.1 | 243.1 | 50 | 18 | IS Quantifier |
| Midodrine-d6 (IS) | 261.1 | 204.1 | 50 | 25 | IS Qualifier |
Note: The Collision Energy (CE) for the d6 isotope is typically identical or very close (± 1-2 eV) to the native compound.
Chromatographic Considerations
While MRM provides selectivity, chromatographic separation is vital to avoid Ion Suppression and to separate the prodrug from the active metabolite (Desglymidodrine).
-
Column : C18 or Phenyl-Hexyl (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A : 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile or Methanol.
-
Gradient : Midodrine is relatively polar. Start at low organic (5-10% B) to retain it, then ramp to wash.
-
Risk : Desglymidodrine (more polar) elutes earlier. Ensure Midodrine-d6 co-elutes exactly with Native Midodrine.
Logical Workflow for Method Validation
Figure 2: Validation logic flow ensuring the optimized MRM transitions perform in complex biological matrices.
References
-
PubChem . Midodrine D6 Hydrochloride | C12H19ClN2O4.[5] National Library of Medicine. Available at: [Link]
-
Ali, A. A., et al. (2015).[1] Development and validation of LC–MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma. Journal of Chromatography B. Available at: [Link]
-
Society for Endocrinology . (2017). Interference of midodrine and desglymidodrine in a plasma metanephrines LC-MS/MS assay. Endocrine Abstracts. Available at: [Link]
Sources
- 1. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Midodrine D6 Hydrochloride | C12H19ClN2O4 | CID 45359028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Midodrine | High-Quality Pharmaceutical Reference Standard [astandards.com]
- 8. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
Application Note: High-Recovery Solid Phase Extraction of Midodrine and Desglymidodrine from Human Plasma Using a Mixed-Mode Cation Exchange Sorbent Prior to LC-MS/MS Analysis
Abstract
This application note presents a robust and reliable solid phase extraction (SPE) protocol for the simultaneous quantification of the prodrug Midodrine and its active metabolite, desglymidodrine, from human plasma. The method utilizes Midodrine-d6 HCl as a stable isotopic internal standard to ensure accuracy and precision. A mixed-mode strong cation exchange SPE sorbent is employed to achieve high analyte recovery and excellent sample cleanup by leveraging dual retention mechanisms—hydrophobic and ionic interactions. This protocol is designed for researchers in clinical pharmacology and drug development, providing a validated sample preparation framework for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Midodrine is an orally administered prodrug that is enzymatically hydrolyzed to its pharmacologically active metabolite, desglymidodrine.[1] As a peripheral alpha-adrenergic agonist, desglymidodrine acts as a vasoconstrictor and is primarily used in the treatment of symptomatic orthostatic hypotension.[2][3] Accurate measurement of both the parent drug and its active metabolite in biological matrices is critical for pharmacokinetic and bioavailability studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[4] However, the complexity of plasma matrices necessitates an efficient sample preparation step to remove endogenous interferences like phospholipids and proteins, which can cause ion suppression and compromise assay performance. Solid phase extraction (SPE) is a powerful technique for sample purification, offering superior selectivity and cleanup compared to simpler methods like protein precipitation.[5]
This guide details a method based on a mixed-mode SPE mechanism, which is ideally suited for the extraction of basic compounds like Midodrine and desglymidodrine from complex biological fluids.[6][7] The use of a deuterated internal standard, Midodrine-d6 HCl, is integral to the method, as it co-extracts with the analytes and compensates for any variability during the extraction process and potential matrix effects during LC-MS/MS analysis.[8]
Principle of the Method: Leveraging Physicochemical Properties
The success of this SPE protocol hinges on the physicochemical properties of Midodrine and its active metabolite.
-
Chemical Structure and Basicity: Both Midodrine and desglymidodrine contain a primary amine group. This basic functional group can be readily protonated under acidic conditions to carry a positive charge. Midodrine has a reported pKa of 7.8, indicating that it will be predominantly protonated and positively charged at a pH significantly below this value (e.g., pH < 6).[9]
-
Hydrophobicity: The molecules also possess non-polar characteristics, primarily from the dimethoxyphenyl ring, which allows for retention on reversed-phase sorbents.
This dual nature makes a mixed-mode strong cation exchange (MCX) sorbent the ideal choice. These sorbents feature two retention mechanisms: a non-polar backbone (e.g., divinylbenzene) for reversed-phase interactions and a negatively charged functional group (e.g., sulfonic acid) for strong cation exchange.[10]
The extraction strategy is as follows:
-
Load: The sample is loaded under acidic conditions (pH ≤ 6.0). The analytes, being protonated (positively charged), bind strongly to the negatively charged sulfonic acid groups of the sorbent. Hydrophobic interactions also contribute to retention.
-
Wash: A series of washes removes interferences. An acidic aqueous wash removes hydrophilic interferences, while an organic wash (e.g., with methanol) removes non-polar, neutral, or acidic interferences like lipids. During these washes, the analytes remain bound by the strong ionic interaction.
-
Elute: To elute the analytes, both retention mechanisms must be disrupted. This is achieved using a basic organic solvent (e.g., methanol with ammonium hydroxide). The high pH neutralizes the positive charge on the analytes, breaking the ionic bond, while the strong organic solvent disrupts the hydrophobic interaction, leading to a clean, concentrated extract.
Materials and Reagents
| Item | Description |
| Analytes & Standard | Midodrine HCl, Desglymidodrine HCl, Midodrine-d6 HCl |
| SPE Cartridge | Mixed-Mode Strong Cation Exchange (MCX), e.g., 30 mg / 1 mL |
| Biological Matrix | Blank Human Plasma (K2EDTA) |
| Reagents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥98%), Ammonium Hydroxide (≥28%), Deionized Water |
| Equipment | SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, Analytical Balance, Calibrated Pipettes |
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Midodrine, desglymidodrine, and Midodrine-d6 HCl in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Midodrine and desglymidodrine in 50:50 Methanol:Water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Midodrine-d6 HCl stock solution in 50:50 Methanol:Water.
-
Sample Pre-treatment:
-
Thaw plasma samples and standards on ice.
-
To 200 µL of plasma (blank, CC, QC, or unknown), add 20 µL of the IS Working Solution.
-
Add 200 µL of 4% Phosphoric Acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to pellet precipitated proteins. The supernatant is used for SPE.
-
Solid Phase Extraction (SPE) Protocol
The following diagram illustrates the complete SPE workflow.
Caption: Workflow for Mixed-Mode SPE of Midodrine.
Detailed Step-by-Step Protocol:
| Step | Procedure | Rationale |
| 1. Condition | Pass 1 mL of Methanol through the SPE cartridge. | Wets the sorbent and activates the C18 functional groups. |
| 2. Equilibrate | Pass 1 mL of Deionized Water, followed by 1 mL of 4% Phosphoric Acid. | Prepares the sorbent for the aqueous sample and ensures the ion-exchange groups are ready. |
| 3. Load | Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min). | Analytes bind to the sorbent via both reversed-phase and strong cation exchange mechanisms. |
| 4. Wash 1 | Wash the cartridge with 1 mL of 2% Formic Acid in water. | Removes polar, water-soluble interferences while keeping the analytes protonated and ionically bound. |
| 5. Wash 2 | Wash the cartridge with 1 mL of Methanol. | Removes non-polar interferences (e.g., lipids) that are bound by hydrophobic interactions. |
| 6. Elute | Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube. | The basic pH neutralizes the analytes, breaking the ionic bond, and the methanol disrupts the hydrophobic interaction. |
| 7. Dry & Reconstitute | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis. | Concentrates the sample and ensures solvent compatibility with the analytical column. |
LC-MS/MS Analysis
While the focus of this note is SPE, a typical analytical setup is provided for context.
| Parameter | Condition |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Midodrine: m/z 255.0 > 237.1; Desglymidodrine: m/z 198.1 > 180.2; Midodrine-d6: m/z 261.0 > 243.1 |
Note: MRM transitions are examples and should be optimized for the specific instrument used.[11]
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability.[12] According to FDA and ICH M10 guidelines, key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.[13][14][15]
Expected Performance Data:
The following table summarizes the expected performance of this SPE method.
| Parameter | Midodrine | Desglymidodrine | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | r² ≥ 0.99 |
| Extraction Recovery | > 90% | > 90% | High and consistent |
| Matrix Effect | 95 - 105% | 95 - 105% | 85 - 115% |
| Intra-day Precision | < 5% CV | < 5% CV | ≤ 15% CV (≤ 20% at LLOQ) |
| Inter-day Precision | < 7% CV | < 7% CV | ≤ 15% CV (≤ 20% at LLOQ) |
| Accuracy | 94 - 106% | 93 - 105% | 85 - 115% (80 - 120% at LLOQ) |
Extraction Recovery Calculation: Recovery (%) = (Peak Area of extracted sample / Peak Area of unextracted sample) x 100
Matrix Effect Calculation: Matrix Effect (%) = (Peak Area in post-extraction spiked sample / Peak Area in neat solution) x 100
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid phase extraction of Midodrine and its active metabolite, desglymidodrine, from human plasma. The strategic use of a mixed-mode cation exchange sorbent, justified by the physicochemical properties of the analytes, ensures high recovery, efficient removal of matrix interferences, and excellent precision. The incorporation of a stable isotope-labeled internal standard (Midodrine-d6 HCl) further enhances the method's accuracy, making it a reliable and robust solution for demanding bioanalytical applications in clinical research and therapeutic drug monitoring.
References
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]
-
Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. (n.d.). Bentham Science Publisher. [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
-
Interference of midodrine and desglymidodrine in a plasma metanephrines LC-MS/MS assay. (2017). Endocrine Abstracts. [Link]
-
Development and validation of LC–MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. (2015). ResearchGate. [Link]
-
Automated Solid-Phase Extraction for the Analysis of Metanephrine and Normetanephrine from Plasma using ACQUITY UPLC-MS. (n.d.). Waters Corporation. [Link]
-
Midodrine Hydrochloride Tablets. (2022). USP-NF. [Link]
-
Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. (1993). PubMed. [Link]
-
Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020). YouTube. [Link]
-
MIDODRINE Product Monograph. (2010). PendoPharm. [Link]
-
SPE Method Development Tips and Tricks. (n.d.). Agilent. [Link]
-
Midodrine. (n.d.). PubChem. [Link]
-
Understanding and Improving Solid-Phase Extraction. (2019). LCGC International. [Link]
-
Midodrine use in critically ill patients: a narrative review. (2022). PMC. [Link]
-
Bioanalytical Method Validation. (2013). FDA. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Contract Pharma. [Link]
-
An In-depth Analysis of Midodrine Hydrochloride's R&D Progress and Mechanism of Action on Drug Target. (2023). Patsnap Synapse. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018). ResearchGate. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
Sources
- 1. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Midodrine use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In-depth Analysis of Midodrine Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. hhs.gov [hhs.gov]
High-Sensitivity Plasma Protein Binding Quantification of Midodrine via Rapid Equilibrium Dialysis (RED) and Midodrine-d6 HCl Isotope Dilution LC-MS/MS
Abstract
This application note details the protocol for determining the plasma protein binding (PPB) of Midodrine and its active metabolite, Desglymidodrine, utilizing Midodrine-d6 HCl as a stable isotope-labeled internal standard (SIL-IS). Midodrine exhibits negligible protein binding (<10%), a characteristic that challenges the sensitivity limits of conventional assays. This guide prioritizes Rapid Equilibrium Dialysis (RED) over ultrafiltration to minimize non-specific binding and employs a rigorous Matrix-Matched Isotope Dilution workflow to ensure data integrity.
Scientific Rationale & Experimental Design
The Challenge of Low-Binding Drugs
Midodrine is a prodrug converted enzymatically to Desglymidodrine. Both compounds are polar and exhibit low plasma protein binding (approx. <10%). In PPB assays, a low binding rate means the concentration in the "Receiver" (buffer) chamber will be nearly equal to the "Donor" (plasma) chamber.
-
Risk: Small analytical errors can lead to calculated negative binding values or massive variability.
-
Solution: High-precision LC-MS/MS with a deuterated internal standard (Midodrine-d6) is required to compensate for matrix suppression differences between the plasma and buffer samples.
Why Midodrine-d6 HCl?
Midodrine-d6 HCl contains six deuterium atoms, typically on the methoxy groups of the phenyl ring.
-
Chemical Equivalence: It co-elutes with Midodrine but is mass-resolved by the mass spectrometer.
-
Matrix Compensation: In Electrospray Ionization (ESI), plasma phospholipids suppress ionization. Buffer samples do not. Midodrine-d6 experiences the exact same suppression as the analyte in every sample, normalizing the response ratio.
Method Selection: RED vs. Ultrafiltration
| Feature | Rapid Equilibrium Dialysis (RED) | Ultrafiltration (UF) |
| Principle | Passive diffusion across semi-permeable membrane. | Centrifugal force through a filter. |
| Non-Specific Binding (NSB) | Low. Plate materials are optimized. | High. Polar drugs like Midodrine can stick to filter pores.[1] |
| Equilibrium | True thermodynamic equilibrium (4-6 hrs). | Non-equilibrium (snapshot). |
| Recommendation | PREFERRED for Midodrine. | Not recommended due to NSB risk. |
Materials & Reagents
Reference Standards
-
Analyte: Midodrine Hydrochloride (Purity >98%).[2]
-
Internal Standard: Midodrine-d6 Hydrochloride (Isotopic Purity >99%).
-
Note: The HCl salt form is highly water-soluble. Ensure correction for the salt factor during weighing (MW free base vs. MW salt).
-
Biological Matrix
-
Pooled Human Plasma (K2EDTA or Lithium Heparin).
-
Critical: pH adjustment of plasma to 7.4 is vital, as pH shifts can alter protein conformation and binding affinity.
Equipment
-
Dialysis Device: Thermo Scientific™ RED Device (Single-use inserts, 8K MWCO).
-
LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Shaker: Incubator shaker capable of 37°C ± 1°C and 250 rpm.
Experimental Workflow (Visualization)
The following diagram outlines the critical "Matrix Matching" step often missed in standard protocols.
Caption: Figure 1. Rapid Equilibrium Dialysis workflow emphasizing the cross-matrix matching step to ensure identical ionization conditions for both plasma and buffer samples.
Detailed Protocol
Phase 1: Preparation
-
Stock Preparation: Dissolve Midodrine-d6 HCl and Midodrine HCl in DMSO or Methanol to 1 mM.
-
Spiking Solution: Dilute Midodrine stock into PBS to create a 100 µM working solution.
-
Plasma Spike: Add 10 µL of working solution to 990 µL of human plasma (Final Conc: 1 µM).
-
Quality Check: Remove triplicate aliquots immediately (T=0 samples) to verify stability.
-
Phase 2: Loading and Dialysis
-
Insert Preparation: Place RED inserts into the Teflon base plate.
-
Loading:
-
Red Chamber (Plasma): Add 200 µL of Spiked Plasma.
-
White Chamber (Buffer): Add 350 µL of PBS (pH 7.4).
-
-
Seal & Incubate: Cover with gas-permeable sealing tape. Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.
-
Note: Midodrine equilibrates rapidly; 4 hours is sufficient.
-
Phase 3: Post-Dialysis & Matrix Matching
This step is non-negotiable for accurate quantification.
-
Remove 50 µL from the Plasma Chamber and dispense into a tube/plate well.
-
Action: Add 50 µL of Blank PBS to this well.
-
-
Remove 50 µL from the Buffer Chamber and dispense into a separate tube/plate well.
-
Action: Add 50 µL of Blank Plasma to this well.
-
-
Result: Both samples now contain 50% Plasma / 50% Buffer. The matrix effect is now identical.
Phase 4: Extraction
-
Add 400 µL of Precipitation Solvent (Acetonitrile or Methanol) containing Midodrine-d6 HCl (50 nM) to all samples.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Transfer supernatant to LC vials.
LC-MS/MS Conditions
Midodrine is highly polar. Standard C18 columns may result in poor retention and elution in the void volume (high suppression).
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) OR Phenomenex Kinetex Biphenyl.
-
Why: These columns retain polar amines better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B (Re-equilibration)
-
MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Midodrine | 255.1 | 237.1 (Loss of H₂O) | 30 | 18 |
| Midodrine-d6 | 261.1 | 243.1 (Loss of H₂O) | 30 | 18 |
| Desglymidodrine | 228.1 | 210.1 | 35 | 20 |
Note: Midodrine-d6 transition assumes deuteration on the methoxy groups.[3] The loss of water (-18 Da) occurs on the ethanolamine side chain, preserving the d6 label.
Data Analysis & Validation
Calculations
Since the matrix is matched, use the Peak Area Ratio (Analyte/IS) directly.
1. % Free (Unbound):
2. % Bound:
3. % Recovery (Mass Balance):
Must be between 85% - 115% to validate no non-specific binding to the device.
- : Volume Plasma (200 µL)
- : Volume Buffer (350 µL)
- : Concentrations post-incubation.
Acceptance Criteria
-
Replicates: CV% < 15% between triplicate wells.
-
Recovery: > 85%.[4][5] If recovery is low, Midodrine is sticking to the plastic. Add 0.1% Tween-20 to the buffer chamber to mitigate.
-
Stability: T=0 vs T=4hr plasma control must be within 15%.
Isotope Effect Validation (Advanced)
If you are manufacturing Midodrine-d6 or using it for mechanistic studies, you must prove the deuterium does not alter binding.
-
Run the RED assay with Midodrine-d6 as the analyte (spike at 1 µM).
-
Use Midodrine-d0 (unlabeled) as the Internal Standard.
-
Compare % Bound of d6 vs. d0. They must be statistically indistinguishable (p > 0.05).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Negative Binding % | Buffer signal > Plasma signal due to matrix suppression. | Mandatory: Ensure Matrix Matching (Step 3 in Protocol) is performed accurately. |
| Low Recovery | Non-specific binding to RED plate walls. | Pre-coat wells with BSA or add surfactant (Tween-20) to buffer. |
| IS Signal Drift | Deuterium exchange (rare for methoxy-d6) or instability. | Prepare fresh IS stock daily; keep temperature at 4°C in autosampler. |
| Peak Tailing | Interaction with silanols on column. | Increase Ammonium Formate concentration in Mobile Phase A to 10mM. |
References
-
FDA Prescribing Information. (2017). ProAmatine (midodrine hydrochloride) Tablets.[6] U.S. Food and Drug Administration.[6] [Link]
-
Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. [Link]
-
PubChem. (2024).[3] Midodrine-d6 Hydrochloride Compound Summary. National Library of Medicine. [Link]
Sources
Midodrine-d6 HCl usage in pharmacokinetic (PK) studies
A Senior Application Scientist's Guide to the Robust Quantification of Midodrine and Desglymidodrine in Pharmacokinetic Studies Using Midodrine-d6 HCl
Application Note & Protocol
Introduction: The Clinical and Pharmacokinetic Profile of Midodrine
Midodrine is a peripherally acting alpha-1 adrenergic agonist administered orally as a hydrochloride salt.[1] It is indicated for the treatment of symptomatic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing, which can severely impair a patient's quality of life.[1][2] Midodrine is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolism in the body.[3][4] Through enzymatic hydrolysis in the liver and other tissues, midodrine is rapidly converted to its active metabolite, desglymidodrine.[4][5][6]
Desglymidodrine exerts its therapeutic effect by activating alpha-1 adrenergic receptors in the arteriolar and venous vasculature.[2][3][4] This activation leads to vasoconstriction, an increase in vascular tone, and consequently, an elevation of blood pressure.[6] The peak plasma concentration of the prodrug, midodrine, occurs about 30 minutes after oral administration, with a short half-life of approximately 25 minutes.[2][7] The active metabolite, desglymidodrine, reaches its peak concentration 1 to 2 hours post-dose and has a longer half-life of 3 to 4 hours, which is responsible for the sustained therapeutic effect.[2][6]
Given this metabolic activation pathway, pharmacokinetic (PK) studies require the accurate and simultaneous quantification of both the parent prodrug (midodrine) and its active metabolite (desglymidodrine) in biological matrices, typically plasma.[8][9] This data is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and is essential for regulatory submissions. The gold standard for this type of bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[10]
The Causality of Excellence: Why Midodrine-d6 HCl is the Optimal Internal Standard
In quantitative LC-MS/MS bioanalysis, an internal standard (IS) is indispensable for achieving accurate and precise results.[11] The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, which corrects for variability throughout the analytical workflow.[11] While structurally similar analogs can be used, the "gold standard" is a stable isotope-labeled (SIL) version of the analyte itself.[12][13] Midodrine-d6 HCl, in which six hydrogen atoms are replaced with deuterium, is the ideal IS for midodrine quantification for several key reasons.
The Principle of Co-elution and Identical Behavior: A SIL-IS like Midodrine-d6 HCl is chemically identical to the analyte (midodrine) in its non-isotopic form.[14] This means it exhibits the same physicochemical properties, including:
-
Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or solid-phase extraction, ensuring that any loss of the analyte is mirrored by a proportional loss of the IS.[15]
-
Chromatographic Co-elution: It has the same retention time as the analyte on an LC column.[15]
-
Ionization Efficiency: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source—a phenomenon known as the "matrix effect."[15]
Because the SIL-IS perfectly tracks the analyte through every potential source of variability, the ratio of the analyte's MS signal to the IS's MS signal remains constant, even if absolute signal intensities fluctuate between injections.[11] This analyte-to-IS ratio is used to construct the calibration curve and quantify unknown samples with high precision and accuracy.[14]
Distinction by Mass: Despite its identical chemical behavior, the mass spectrometer can easily differentiate Midodrine-d6 HCl from midodrine because of the mass difference imparted by the six deuterium atoms. This mass shift allows for the simultaneous monitoring of both compounds without interference.
Bioanalytical Protocol: Quantification of Midodrine and Desglymidodrine in Human Plasma
This protocol outlines a validated LC-MS/MS method for the simultaneous determination of midodrine and its active metabolite, desglymidodrine, in human plasma. This method employs Midodrine-d6 HCl as the internal standard for midodrine and, ideally, a corresponding deuterated standard for desglymidodrine (e.g., Desglymidodrine-d4) for optimal accuracy.
Materials and Reagents
-
Analytes: Midodrine HCl and Desglymidodrine reference standards.
-
Internal Standards: Midodrine-d6 HCl and Desglymidodrine-d4 (or a suitable structural analog if a SIL version is unavailable).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and formic acid.
-
Water: Deionized water, >18 MΩ·cm.
-
Matrix: Blank human plasma, screened for interferences.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of midodrine, desglymidodrine, and their respective internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the midodrine and desglymidodrine stock solutions in 50:50 (v/v) methanol:water to create a series of working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Prepare a combined working solution of Midodrine-d6 HCl and Desglymidodrine-d4 in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is a rapid, cost-effective, and high-throughput method suitable for this application.[8][16][17] It effectively removes the majority of plasma proteins that can interfere with the analysis.[18]
-
Aliquot: Pipette 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube and vortex briefly.
-
Precipitate: Add 300 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject a portion (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
The following parameters are based on established methods and serve as a robust starting point.[8][9]
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 - 0.7 mL/min |
| Gradient | Isocratic or gradient elution (e.g., 70% A, 30% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions Note: Optimal collision energies (CE) and other MS parameters should be determined by infusing individual analytes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Comment |
| Midodrine | 255.0 | 237.1 | [M+H]+ -> Loss of NH3 |
| Desglymidodrine | 198.1 | 180.2 | [M+H]+ -> Loss of NH3 |
| Midodrine-d6 | 261.0 | 243.1 | [M+H]+ -> Loss of NH3 |
| Desglymidodrine-d4 | 202.1 | 184.2 | [M+H]+ -> Loss of NH3 |
| Caffeine (Alternative IS) | 195.0 | 138.1 | Structurally unrelated IS[8] |
Visualization of the Bioanalytical Workflow
The diagram below illustrates the sequential steps involved in the sample analysis workflow, from initial preparation to final data processing.
Trustworthiness: Building a Self-Validating System
A protocol's trustworthiness is established through rigorous validation, ensuring it consistently produces accurate and reliable data. This method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[9][19][20]
Key Validation Parameters: The protocol's integrity is confirmed by assessing the following parameters:
-
Selectivity and Specificity: The method must be able to quantify the analytes without interference from endogenous plasma components. This is verified by analyzing at least six different sources of blank plasma.[19]
-
Calibration Curve: A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the CAL standards. The curve should demonstrate linearity over the expected concentration range, typically with a coefficient of determination (r²) > 0.99.[8]
-
Accuracy and Precision: Accuracy (% bias) and precision (% relative standard deviation, RSD) are evaluated using QC samples at multiple concentration levels (low, medium, and high). For a method to be considered reliable, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% RSD (20% at LLOQ).[8]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. While not a strict requirement when using a co-eluting SIL-IS, it is good practice to ensure recovery is consistent.
-
Matrix Effect: This assesses the impact of co-eluting matrix components on the ionization of the analyte. The use of Midodrine-d6 HCl is specifically chosen to compensate for this effect.[15]
-
Stability: The stability of midodrine and desglymidodrine must be evaluated under various conditions relevant to the study: in the analytical solution, after freeze-thaw cycles in plasma, and long-term storage at -20°C or -80°C.
By systematically validating these parameters, the protocol becomes a self-validating system where the performance of the QCs in each analytical run confirms the validity of the results for the unknown samples.
References
- Bentham Science Publisher. (n.d.). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies.
- Drugs.com. (n.d.). Midodrine: Package Insert / Prescribing Information.
- McClellan, K. J., & Markham, A. (1998). Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. Drugs, 56(1), 75–86.
- USP-NF. (2022). Midodrine Hydrochloride Tablets.
- MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
- CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
- Mint Pharmaceuticals. (2024). Midodrine Hydrochloride Tablets.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- PubMed Central. (n.d.). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study.
- Ali, A. A., Al-Ghobashy, M. A., Farid, S. F., & Kassem, M. A. (2015). Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. Journal of Chromatography B, 991, 34-40.
- ResearchGate. (n.d.). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies.
- Endocrine Abstracts. (2017). Interference of midodrine and desglymidodrine in a plasma metanephrines LC-MS/MS assay.
- Lamarre-Cliche, M., Cusson, J., Larochelle, P., & de Champlain, J. (2008). Pharmacokinetic and pharmacodynamic effects of midodrine on blood pressure, the autonomic nervous system, and plasma natriuretic peptides: a prospective, randomized, single-blind, two-period, crossover, placebo-controlled study. Clinical therapeutics, 30(9), 1629–1639.
- Wikipedia. (n.d.). Midodrine.
- ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?
- PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.
- Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride?
- PubMed Central. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis.
- Therapeutic Goods Administration (TGA). (2021). Attachment: Product Information: Midodrine Hydrochloride.
- Celerion. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Benchchem. (n.d.). A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples.
- FDA. (n.d.). Bioanalytical Method Validation.
- ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of Midodrine (Midodrine hydrochloride)?
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
Sources
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- 4. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 5. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. benthamscience.com [benthamscience.com]
- 9. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Midodrine-d6 HCl Mass Spectrometry
Welcome to the technical support center for addressing ion suppression in the mass spectrometric analysis of Midodrine-d6 HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. By providing in-depth explanations and actionable protocols, we aim to enhance the accuracy and reliability of your analytical results.
Understanding the Challenge: Ion Suppression
Ion suppression is a significant issue in liquid chromatography-mass spectrometry (LC-MS) that can lead to inaccurate quantification of analytes.[1][2] It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte, Midodrine-d6 HCl, in the mass spectrometer's ion source.[3][4] This interference reduces the analyte's signal intensity, compromising the sensitivity and reproducibility of the assay.[2][3]
Factors contributing to ion suppression are diverse and can include endogenous matrix components like salts, proteins, and lipids, as well as mobile phase composition and ion source contamination.[3][5][6] The use of tandem mass spectrometry (MS/MS) does not inherently eliminate ion suppression, as the interference occurs during the initial ionization stage.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Midodrine-d6 HCl and provides step-by-step guidance to resolve them.
Q1: My Midodrine-d6 HCl signal is unexpectedly low or variable. How can I determine if ion suppression is the cause?
A1: Identifying Ion Suppression
To confirm if ion suppression is affecting your analysis, a post-column infusion experiment is a highly effective diagnostic tool.[5] This technique helps to pinpoint the regions in your chromatogram where suppression is occurring.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Midodrine-d6 HCl at a concentration that yields a stable and moderate signal.
-
Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.
-
Inject a blank matrix sample (e.g., plasma or urine without the analyte) onto the LC system.
-
Monitor the Midodrine-d6 HCl signal throughout the chromatographic run.
-
Analyze the resulting chromatogram. A stable baseline indicates no ion suppression. Dips or decreases in the baseline signal correspond to the retention times of matrix components that are causing ion suppression.
Q2: I've confirmed ion suppression is occurring. What are the most effective strategies to mitigate it?
A2: Mitigating Ion Suppression
Several strategies can be employed to reduce or eliminate ion suppression. The most effective approach often involves a combination of optimizing sample preparation and chromatographic conditions.[2][3]
Strategy 1: Enhanced Sample Preparation
The primary goal of sample preparation is to remove interfering matrix components before analysis.[7][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[3][8] By selecting an appropriate sorbent and elution solvent, you can selectively isolate Midodrine-d6 HCl while washing away many of the matrix components that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate Midodrine-d6 HCl from interfering substances based on their differential solubility in two immiscible liquids.[4][8]
-
Protein Precipitation: While a simpler method, protein precipitation may not be as effective at removing all ion-suppressing components, particularly phospholipids.[3][4]
Workflow for Optimizing Sample Preparation
Caption: Sample preparation workflow options.
Strategy 2: Chromatographic Separation
Optimizing the chromatographic method can separate Midodrine-d6 HCl from co-eluting, ion-suppressing matrix components.[2][4]
-
Gradient Elution: Employing a well-designed gradient elution can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[9]
-
Volatile Buffers: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.[9]
-
Acidic Modifiers: Formic acid is a common choice for positive ion mode ESI and can improve peak shape and ionization.[9] Avoid trifluoroacetic acid (TFA) if possible, as it is known to cause significant ion suppression.[9]
-
Table 1: Common Mobile Phase Additives and Their Impact on Ion Suppression
| Mobile Phase Additive | Typical Concentration | Impact on Ion Suppression |
| Formic Acid | 0.1% | Generally low suppression, good for positive ion mode. |
| Acetic Acid | 0.1% | Low suppression. |
| Ammonium Formate | 10 mM | Low suppression, provides pH control. |
| Ammonium Acetate | 10 mM | Low suppression, provides pH control. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Can cause significant ion suppression. |
Q3: Can changes to the mass spectrometer settings help reduce ion suppression?
A3: Instrument Optimization
While the primary solutions for ion suppression lie in sample preparation and chromatography, some instrument parameters can be adjusted.
-
Ion Source Type: If your instrument allows, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[4]
-
Ion Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperatures to maximize the signal for Midodrine-d6 HCl.
-
Regular Maintenance: Ensure regular cleaning and maintenance of the ion source and optics to prevent the buildup of contaminants that can exacerbate ion suppression.[3][10]
Logical Flow for Troubleshooting Ion Suppression
Sources
- 1. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
Validation & Comparative
Comparative Guide: Midodrine-d6 HCl vs. ^13^C-Labeled Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
The Bottom Line: For routine therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Midodrine, Midodrine-d6 HCl is the industry-standard choice due to high availability and lower cost. However, it carries a distinct risk of chromatographic isotope effects —a slight retention time (RT) shift relative to the analyte—which can compromise data integrity in matrices with high ion suppression (e.g., hemolyzed plasma or urine).
^13^C-Labeled Standards are the "Gold Standard" for absolute quantification because they co-elute perfectly with the analyte, correcting for matrix effects at the exact moment of ionization. They are recommended for reference methods or when Midodrine-d6 fails to meet regulatory acceptance criteria for matrix factor variability.
Part 1: Scientific Principles & The "Isotope Effect"
To make an informed choice, one must understand the physical chemistry distinguishing these two internal standards (IS).
The Deuterium Isotope Effect (Midodrine-d6)
Deuterium (
-
Mechanism: In Reverse-Phase Chromatography (RPLC), deuterated isotopologues often interact slightly less with the hydrophobic stationary phase (C18) than the unlabeled drug.
-
Result: Midodrine-d6 may elute 2–10 seconds earlier than Midodrine.
-
Risk: If the LC-MS run has a steep matrix suppression zone (common in the solvent front where Midodrine elutes due to its polarity), the IS and the analyte may experience different ionization efficiencies. The IS fails to "correct" the signal, leading to quantitative bias.
The Carbon-13 Advantage
Carbon-13 (
-
Mechanism:
C-Midodrine is chromatographically indistinguishable from Midodrine. -
Result: Perfect co-elution.
-
Benefit: Any ion suppression affecting the analyte affects the IS equally. This provides the highest level of precision (E-E-A-T Principle: Accuracy).
Part 2: Comparative Analysis
The following table summarizes the operational differences.
| Feature | Midodrine-d6 HCl | ^13^C-Labeled Midodrine |
| Cost | Low ($) | High ( |
| Availability | High (Commercial Stock) | Low (Often Custom Synthesis) |
| Retention Time Match | Shift Risk: Elutes slightly earlier | Perfect Match: Co-elutes |
| Matrix Effect Correction | Good (unless RT shift is >0.1 min) | Excellent (1:1 correction) |
| Mass Shift | +6 Da (Usually safe from crosstalk) | +3 to +6 Da (Depends on synthesis) |
| Stability | High (Ensure D is not on exchangeable sites) | High |
| Regulatory Risk | Moderate (Requires rigorous Matrix Factor testing) | Low |
Critical Note on Midodrine Metabolism
Midodrine is a prodrug rapidly hydrolyzed to Desglymidodrine (active metabolite).[1]
-
Protocol Warning: If your assay quantifies both compounds, Midodrine-d6 will NOT correct for Desglymidodrine. You must use a separate IS (Desglymidodrine-d6 or ^13^C) or validate that Midodrine-d6 tracks the metabolite sufficiently (rarely successful in regulated bioanalysis).
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct IS based on assay requirements.
Figure 1: Decision tree for selecting between Deuterated and C13-labeled Internal Standards based on matrix complexity and validation outcomes.
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, you must experimentally verify if Midodrine-d6 is performing adequately. Do not assume; validate.
Protocol: The "Matrix Factor & Cross-Signal" Check
Objective: Determine if the Deuterium Isotope Effect is causing quantitative bias.
Materials:
-
Blank Matrix (6 lots: 4 normal, 1 lipemic, 1 hemolyzed).
-
Midodrine Standard & Midodrine-d6 IS.
Workflow:
-
Prepare Post-Extraction Spikes:
-
Extract blank matrix samples.
-
Spike the extracts with Analyte (Low QC and High QC levels) and IS.
-
-
Prepare Pure Solution Spikes:
-
Spike pure solvent (mobile phase) at the same concentrations.
-
-
Calculate Matrix Factor (MF):
-
Acceptance Criteria:
-
The CV (Coefficient of Variation) of the IS-Normalized Matrix Factor across all 6 lots must be < 15% .
-
If CV > 15%, the Midodrine-d6 is failing to correct for matrix variations (likely due to RT shift). Action: Switch to ^13^C-Midodrine or optimize chromatography to move the peak away from the suppression zone.
-
Visualization: The Validation Loop
Figure 2: Validation workflow to detect Deuterium Isotope Effects during method development.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] [Link][2][3]
-
Wang, S., et al. (2007). Evaluation of the deuterium isotope effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Midodrine-d6 HCl: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with highly specific and potent compounds demands a commensurate level of precision in our safety and handling protocols. Midodrine-d6 HCl, a deuterated analog of the α1-adrenergic agonist Midodrine, is a valuable tool in pharmacokinetic and metabolic studies. While the isotopic labeling is key to its analytical utility, it does not alter the compound's fundamental pharmacological activity or its toxicological profile. The primary hazard, as identified in its Safety Data Sheet (SDS), is that it is toxic if swallowed[1]. Therefore, a robust safety plan is not merely a procedural formality but the bedrock of sound scientific practice.
This guide provides an in-depth operational plan for the safe handling of Midodrine-d6 HCl, from receipt to disposal. It is structured to provide not just a set of rules, but the scientific rationale behind them, ensuring that these protocols become an intuitive part of your laboratory workflow.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure potential through engineering and administrative controls. Midodrine-d6 HCl is a solid, often crystalline, compound. The principal risk during handling is the generation of airborne dust or aerosols, which can be inadvertently inhaled or ingested.
-
Ventilation is Non-Negotiable : All manipulations of solid Midodrine-d6 HCl, including weighing and stock solution preparation, must be performed within a certified chemical fume hood or a ventilated balance enclosure[2][3]. This ensures that any generated dust is immediately contained and exhausted away from the operator's breathing zone.
-
Restricted Access : The area where the compound is handled should be clearly demarcated, with access restricted to trained personnel.
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory where this compound is used[1][4]. Always wash hands thoroughly with soap and water after handling the material, even if gloves were worn[1].
Personal Protective Equipment (PPE): Your Final Barrier
PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering controls[5]. The selection of PPE for Midodrine-d6 HCl is based on mitigating the risks of ingestion, dermal contact, and inhalation of the potent solid.
PPE Specification Summary
| Protection Type | Required PPE | Key Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Outer Glove: Chemical-resistant nitrile, long cuff. Inner Glove: Standard nitrile. This provides robust protection against contamination. Change outer gloves every 30 minutes or immediately if contaminated[6]. Powder-free gloves are mandatory to prevent aerosolization and contamination of the work area[7]. |
| Eye & Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and fine particulates. A face shield should be worn over goggles during procedures with a higher splash risk[6]. Standard safety glasses are insufficient[6]. |
| Body Protection | Disposable, Back-Closing Gown | A long-sleeved gown made of a low-lint material (e.g., spun-bonded polyethylene) with knit cuffs is required. The back-closing design minimizes the risk of frontal contamination[6][8]. This gown should not be worn outside the designated work area[5]. |
| Respiratory Protection | N95 Respirator (Conditional) | While engineering controls are primary, an N95 respirator should be worn when weighing the powder or cleaning spills where dust generation is unavoidable[6]. This is a precautionary measure against inhaling fine particles. |
Procedural Workflow: From Bench to Disposal
A systematic, step-by-step approach ensures that safety is integrated into every phase of the experimental process.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., vials, spatulas, solvent, vortexer) within the hood.
-
Perform a pre-use inspection of all PPE.
-
-
Donning PPE :
-
Don inner gloves.
-
Don the disposable gown, ensuring complete closure in the back.
-
Don safety goggles and face shield (if required).
-
Don outer, long-cuffed gloves, ensuring the cuffs are pulled over the sleeves of the gown[7].
-
-
Handling the Compound :
-
Carefully open the container of Midodrine-d6 HCl within the ventilated enclosure.
-
Use a dedicated spatula to weigh the desired amount of powder onto weighing paper or directly into a tared vial. Avoid any actions that could generate dust[4].
-
Once weighing is complete, securely close the primary container.
-
Prepare the stock solution by adding the solvent to the vial containing the powder. Cap the vial and mix gently until dissolved.
-
-
Post-Handling Decontamination :
-
Wipe down all external surfaces of vials, equipment, and the work area within the hood with a suitable decontamination solution (e.g., 70% ethanol), followed by a dry wipe.
-
Dispose of all contaminated disposables (bench paper, wipes, weighing paper) into a dedicated, sealed hazardous waste bag located inside the hood.
-
-
Doffing PPE :
-
Remove outer gloves and dispose of them in the hazardous waste bag.
-
Remove the gown by rolling it away from the body and dispose of it.
-
Remove safety goggles and face shield. Clean according to manufacturer instructions.
-
Remove inner gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.
-
Experimental Workflow Diagram
Caption: A logical workflow for safely handling potent compounds.
Spill and Disposal Management
Accidents can happen, and a clear plan for managing spills and waste is crucial for laboratory safety and environmental compliance.
-
Spill Response :
-
Evacuate non-essential personnel from the area.
-
If wearing appropriate PPE, cover the spill with absorbent material.
-
For a solid spill, gently wet the material to prevent dust formation before carefully sweeping it into a hazardous waste container.
-
Decontaminate the area thoroughly.
-
Report the spill to the laboratory supervisor or safety officer.
-
-
Disposal Plan :
-
Solid Waste : All disposable items that have come into contact with Midodrine-d6 HCl (gloves, gowns, bench paper, vials) are considered hazardous waste. They must be collected in a clearly labeled, sealed, and puncture-proof container[1].
-
Liquid Waste : Unused solutions containing Midodrine-d6 HCl should be collected in a designated, sealed hazardous waste container. Do not discharge solutions into the sewer system[4][9].
-
Final Disposal : All waste must be disposed of through a licensed hazardous material disposal company, often via incineration in a specialized facility[10]. Adherence to federal, state, and local environmental regulations is mandatory.
-
By integrating these principles of hazard assessment, proper PPE use, systematic workflows, and diligent disposal practices, you can confidently and safely utilize Midodrine-d6 HCl in your research, ensuring the integrity of your work and the well-being of your team.
References
-
Midodrine Hydrochloride Tablets - Safety Data Sheet . (2023). Viatris. Retrieved from [Link]
-
MIDODRINE (midodrine hydrochloride) tablets . (2022). HIKMA Pharmaceuticals USA Inc. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS MIDODRINE HYDROCHLORIDE . (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
Midodrine (oral route) . (n.d.). Mayo Clinic. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. Retrieved from [Link]
-
Product Monograph - MIDODRINE . (2010). Apotex Inc. Retrieved from [Link]
-
Safety Data Sheet - Midodrine-d6 HCl . (n.d.). Cerilliant. Retrieved from [Link]
-
Managing Risks with Potent Pharmaceutical Products . (n.d.). Pharmaceutical Outsourcing. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Occupational Safety and Health Administration. Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs . (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry . (n.d.). Eurofins. Retrieved from [Link]
-
Using PPE in the Laboratory (OHS102) Course Material . (2020). University of Alabama at Birmingham. Retrieved from [Link]
-
Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling . (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? . (n.d.). MicroCare. Retrieved from [Link]
-
Containment of High-Potency Products in a GMP Environment . (2010). BioProcess International. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009). Lab Manager. Retrieved from [Link]
Sources
- 1. cerilliant.com [cerilliant.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. uab.edu [uab.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 9. viatris.com [viatris.com]
- 10. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
